molecular formula C18H17N3O2S B2875791 N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide CAS No. 1206999-06-5

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2875791
CAS No.: 1206999-06-5
M. Wt: 339.41
InChI Key: YHQLSNPZGDGBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide is a synthetic organic compound designed for advanced materials and life science research. Its structure integrates a 2,1,3-benzothiadiazole (BTD) fluorophore with a 4-phenyloxane-4-carboxamide unit, creating a molecular architecture with significant potential for various research applications. The BTD core is an electron-deficient heterocycle renowned for its photostability, thermal robustness, and notable fluorescent properties, including a large Stokes shift that minimizes signal self-interference . This makes BTD derivatives invaluable in developing optical chemical sensors and chemosensors for detecting ionic and neutral analytes . Researchers can leverage this compound to create donor-acceptor (D-A) systems, where the 4-phenyloxane-carboxamide moiety may act as an electron donor, tuning the compound's photophysical behavior for specific sensing or imaging purposes. Furthermore, the structural motifs present in this compound are closely related to cores investigated for their antimicrobial activity . Benzothiazole and benzothiadiazole derivatives have demonstrated potent effects against a range of bacterial and fungal pathogens, suggesting this compound could serve as a valuable intermediate or lead structure in antimicrobial discovery programs . Its potential application extends to agrochemical research , as similar compounds have been explored as novel succinate dehydrogenase (SDH) inhibitors, a key target for fungicide development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(19-14-7-4-8-15-16(14)21-24-20-15)18(9-11-23-12-10-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQLSNPZGDGBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide involves its interaction with molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer reactions, which are crucial in its applications in optoelectronics and photocatalysis. In biological systems, its photophysical properties enable it to generate reactive oxygen species, which can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Tizanidine-Related Compound B
  • Structure : 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine (Compound 9 in ).
  • Key Differences: Substitution: A chloro group at position 5 of the benzothiadiazole ring, compared to the unsubstituted benzothiadiazole in the target compound. Functional Groups: An acetylated imidazolinone replaces the phenyloxane-carboxamide group.
  • Synthesis: Prepared via reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl imidazolin-2-one in phosphorus oxychloride . This harsher condition contrasts with milder carboxamide-forming reactions (e.g., coupling agents), suggesting higher reactivity of the chloro-substituted intermediate.
  • Implications: The chloro substituent enhances molecular weight (MW: ~323 g/mol vs.
Triazole Derivatives (Compounds 7–9)
  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ().
  • Key Differences :
    • Core Heterocycle: 1,2,4-Triazole replaces benzothiadiazole.
    • Substituents: Sulfonyl and difluorophenyl groups introduce strong electron-withdrawing effects.
  • Synthesis: Cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH) . The absence of C=O IR bands (1663–1682 cm⁻¹ in precursors vs. none in triazoles) confirms cyclization, contrasting with the stable carboxamide in the target compound.

Precursor Compounds: Benzothiadiazol-4-yl Isocyanates

  • Structure : 2,1,3-Benzothiadiazol-4-yl isocyanate ().
  • Key Differences :
    • Functional Group: Isocyanate (–N=C=O) vs. carboxamide (–CONH–).
  • Reactivity : Isocyanates are highly electrophilic, enabling rapid nucleophilic additions (e.g., with amines to form ureas or carboxamides). This contrasts with the stability of pre-formed carboxamides like the target compound.
  • Physical Properties : Melting point (81–82°C) suggests higher crystallinity than carboxamides, which may have lower melting points due to conformational flexibility .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Route Key Spectral Data (IR/NMR) Melting Point/Stability
N-(2,1,3-Benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide C₁₈H₁₅N₃O₂S Benzothiadiazole, carboxamide Coupling reaction (unreported) νC=O ~1680 cm⁻¹ (expected) Not reported
Tizanidine-Related Compound B C₁₁H₁₀ClN₅OS Chloro-benzothiadiazole, imidazolinone POCl3-mediated condensation νC=O (imidazolinone) ~1700 cm⁻¹ Not reported
Triazole Derivatives (7–9) C₂₀H₁₄F₂N₄O₂S₂ Triazole, sulfonyl, difluorophenyl Cyclization in NaOH νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹ Not reported
2,1,3-Benzothiadiazol-4-yl isocyanate C₇H₃N₃OS Isocyanate N/A (commercial precursor) νN=C=O: ~2250 cm⁻¹ (expected) 81–82°C

Research Implications

  • Biological Activity : Chloro-substituted analogs (e.g., tizanidine-related compound B) may exhibit altered pharmacokinetics due to increased lipophilicity .
  • Synthetic Flexibility : Isocyanate precursors enable modular synthesis of diverse carboxamides, though stability concerns necessitate careful handling .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S and has a molecular weight of approximately 286.35 g/mol. The structural features include a benzothiadiazole moiety and a phenyloxane group, which are believed to contribute to its biological activities.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicative of its potency.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HePG-2 (Liver)5.05Sorafenib 9.18
MCF-7 (Breast)2.74Sorafenib 5.47
HCT-116 (Colon)7.81Sorafenib 9.18

The data indicates that the compound exhibits stronger cytotoxic effects compared to the reference drug sorafenib in certain cell lines, particularly in breast cancer cells (MCF-7) with an IC50 of 2.74 µM .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on BRAF and VEGFR-2 kinases:

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference Compound IC50 (µM)
BRAF0.194Sorafenib 0.171
VEGFR-20.071Sorafenib 0.069

These results suggest that the compound not only induces apoptosis in cancer cells but also interferes with signaling pathways critical for tumor growth and metastasis .

Induction of Apoptosis

Further investigations revealed that treatment with this compound leads to significant apoptosis in cancer cells. In a study measuring apoptotic cell populations, the compound resulted in a notable increase in both early and late apoptotic cells compared to untreated controls:

Table 3: Apoptosis Induction

TreatmentApoptotic Cells (%)
Untreated Control0.89
This compound37.83

This data underscores the compound's potential as a therapeutic agent capable of triggering programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial and fungal strains. Preliminary results indicate promising activity:

Table 4: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli10.7
S. aureus21.4
C. albicans15.5

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.